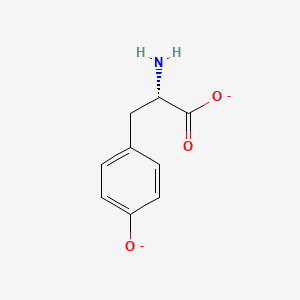

L-tyrosinate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3-2 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-oxidophenyl)propanoate |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m0/s1 |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-L |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for L Tyrosinate 2 Precursors

Chemical Synthesis Routes to L-Tyrosine and its Derivatives for L-Tyrosinate(2-) Formation

Chemical synthesis offers robust and versatile methods for modifying the structure of L-tyrosine, allowing for the creation of a wide array of derivatives. These modifications can target the carboxylic acid, the amino group, or the phenolic hydroxyl group, providing precursors with tailored properties.

Esterification and Amidation Approaches

The functionalization of the carboxylic acid and amino groups of L-tyrosine through esterification and amidation is a common strategy to produce key intermediates. academie-sciences.fr

Esterification: The α-carboxylic group of L-tyrosine is frequently converted into an ester to protect it during subsequent reactions or to alter the molecule's physicochemical properties. A standard method involves reacting L-tyrosine with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst like thionyl chloride or para-toluene sulfonic acid. academie-sciences.frvulcanchem.com For example, L-tyrosine methyl ester hydrochloride can be synthesized by reacting L-tyrosine with methanol and thionyl chloride under reflux, achieving yields of 95–97%. vulcanchem.com This protection strategy is often the first step in a multi-step synthesis for creating more complex derivatives. google.com

Amidation: Amide derivatives of L-tyrosine can be prepared by functionalizing either the carboxylic acid or the amino group. academie-sciences.fr Synthesis of N-acyl derivatives involves reacting the amino group with an acylating agent. Conversely, forming amides at the carboxyl terminus typically requires coupling reactions with various amines. This process often necessitates the use of protecting groups for the amino and hydroxyl functionalities, such as di-tert-butyl-dicarbonate (Boc) and benzyl (B1604629) bromide, respectively. academie-sciences.fr The protected L-tyrosine is then coupled with an amine using coupling agents, followed by deprotection steps to yield the final amide product. academie-sciences.fr

A study detailed a one-pot method for the synthesis of O-carbonate protected N-hydroxycinnamoyl‐α‐amino acids by acylating free α‐amino acids in an acetone-water mixture, which yielded pure derivatives, often directly through crystallization. researchgate.net

Etherification and Hydrolysis for O-Alkylated Derivatives

Modification of the phenolic hydroxyl group via etherification yields O-alkylated L-tyrosine derivatives, which are important in various fields, including peptide synthesis. google.com

Etherification: The synthesis of O-alkyl ethers, such as O-ethyl-L-tyrosine, involves the alkylation of the phenolic hydroxyl group. vulcanchem.com A common method is the Mitsunobu reaction, where the L-tyrosine ester is reacted with an alcohol in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). vulcanchem.com Another approach involves the nucleophilic substitution reaction between an N-protected L-tyrosine ester and an alkyl halide. google.com However, yields for this type of reaction can be low; one reported synthesis of O-(4-alkynylpropyl)-L-tyrosine achieved only a 3.9% yield. google.com A patented method describes a multi-step process starting with L-tyrosine that includes esterification, amidation, and then a one-pot etherification and hydrolysis sequence to produce O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine with a total yield of 61.5%. google.com

Hydrolysis: Hydrolysis is a key step used to remove ester protecting groups after other modifications, such as etherification, have been completed. For instance, after forming an O-alkylated N-protected L-tyrosine methyl ester, the methyl ester group can be selectively cleaved by hydrolysis with a base like sodium hydroxide (B78521) to reveal the carboxylic acid, which is necessary for subsequent reactions like amide bond formation. academie-sciences.fr

Halogenation and Other Substituent Modifications

Introducing substituents, particularly halogens, onto the aromatic ring of L-tyrosine creates derivatives with unique properties. These halogenated compounds serve as precursors for synthesizing natural products and enable further regioselective modifications. oclc.org

Halogenation: The phenolic ring of L-tyrosine and its ester derivatives can be readily halogenated. Optimized protocols have been developed for the bromination, chlorination, and iodination of oxime-containing L-tyrosine esters. oclc.orgdigitellinc.com These reactions can produce monohalogenated, dihalogenated, and even hetero-dihalogenated products in high yield and purity. oclc.orgdigitellinc.com For example, 3,5-diiodo-L-tyrosine is an intermediate in thyroid hormone synthesis and can be formed by iodinating the benzyl group at the C-3 and C-5 positions. nih.gov In biological systems, enzymes like myeloperoxidase (MPO) can catalyze the chlorination of L-tyrosine. mdpi.com Below pH 5, this enzymatic system predominantly forms 3-chlorotyrosine. mdpi.com The dihalogenation of L-tyrosine derivatives at positions 3 and 5 of the phenyl ring has been a focus for generating structural analogs of molecules found in marine sponges. mdpi.com

Table 1: Examples of Halogenated L-Tyrosine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Reagents/Method | Reference |

|---|---|---|---|

| Brominated | 3,5-Dibromo-L-tyrosine derivatives | Bromine source on L-tyrosine N-oxime ester | oclc.org |

| Chlorinated | 3-Chloro-L-tyrosine | Myeloperoxidase-H₂O₂-Cl⁻ system (pH < 5) | mdpi.com |

| Iodinated | 3,5-Diiodo-L-tyrosine | Iodine source on L-tyrosine | nih.gov |

| Mixed Halogen | Hetero-dihalogenated derivatives | Sequential halogenation on L-tyrosine N-oxime | oclc.org |

Biotechnological and Microbial Production of L-Tyrosine

Biotechnological routes offer an alternative to chemical synthesis for producing L-tyrosine. nih.gov These methods utilize enzymes or whole microbial cells, often engineered for high-yield production from simple feedstocks like glucose. nih.govresearchgate.net

Enzymatic Synthesis Pathways

The direct enzymatic synthesis of L-tyrosine is a highly efficient method, primarily relying on the enzyme tyrosine phenol-lyase (TPL). jmb.or.kr

Tyrosine Phenol-Lyase (TPL): This enzyme, found in various bacteria such as Erwinia herbicola, Citrobacter freundii, and the thermophile Symbiobacterium toebii, catalyzes the reversible conversion of phenol (B47542), pyruvate (B1213749), and ammonia (B1221849) into L-tyrosine. jmb.or.krresearchgate.net This pathway is attractive for industrial production due to its high specificity and yield. jmb.or.kr Researchers have developed fed-batch reactor systems using TPL to achieve high titers of L-tyrosine. In one study, using a thermostable TPL from S. toebii, a concentration of 130 g/L of L-tyrosine was produced within 30 hours, with a conversion yield of 94% based on the phenol supplied. jmb.or.kr Another approach involves displaying TPL on the surface of yeast like Pichia pastoris, creating a whole-cell biocatalyst. acs.org Under optimal conditions (60 °C, pH 8.0), this system achieved a conversion rate of over 80% in 8 hours. acs.org

Table 2: Performance of Tyrosine Phenol-Lyase (TPL) in L-Tyrosine Synthesis This table is interactive. You can sort and filter the data.

| TPL Source Organism | System Type | Product Titer | Time (h) | Conversion Yield | Reference |

|---|---|---|---|---|---|

| Symbiobacterium toebii | Fed-batch reactor (soluble enzyme) | 130 g/L | 30 | 94% | jmb.or.kr |

| Erwinia herbicola | Whole-cell biocatalyst | 60.5 g/L | 10 | Not Reported | researchgate.net |

| Citrobacter intermedius | Immobilized whole-cell column | 10 g/L | 5 | Not Reported | researchgate.net |

| Symbiobacterium toebii | Pichia pastoris (surface display) | Not Reported | 8 | >80% | acs.org |

Metabolic Engineering for Enhanced Production

Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, has become the primary strategy for the large-scale fermentative production of L-tyrosine. asm.orgresearchgate.net

Escherichia coli : Genetic modifications in E. coli focus on increasing the carbon flow towards the shikimate pathway, which produces the aromatic amino acid precursor, chorismate. Key strategies include:

Overexpression of Feedback-Resistant Enzymes: Native enzymes in the pathway are often inhibited by the final product, L-tyrosine. Engineering involves introducing versions of these enzymes that are insensitive to this feedback inhibition. For instance, overexpressing a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroGfbr) and a feedback-resistant chorismate mutase/prephenate dehydrogenase (encoded by tyrAfbr) significantly boosts production. uq.edu.au

Alleviating Bottlenecks: Researchers use proteomics and metabolite profiling to identify and relieve bottlenecks in the pathway. For example, replacing the native E. coli enzyme YdiB with its paralog AroE prevented the accumulation of unwanted intermediates. asm.org

Blocking Competing Pathways: Deleting genes for transporters that uptake L-tyrosine from the medium (e.g., tyrP) can enhance net production. uq.edu.au Through these combined strategies, engineered E. coli strains have achieved remarkable L-tyrosine titers. One study reported a production of 43.14 g/L in a fed-batch fermentation. uq.edu.au Another reported a titer of over 50 g/L in a 200-liter bioreactor. asm.org

Saccharomyces cerevisiae : Baker's yeast is another important industrial microorganism engineered for L-tyrosine production. Similar to E. coli, strategies involve:

Expressing Feedback-Resistant Pathway Enzymes: A feedback-resistant version of DAHP synthase (Aro4) and chorismate mutase (Aro7) from yeast are overexpressed. researchgate.net

Introducing Heterologous Genes: The cyclohexadienyl dehydrogenase (TyrC) from Zymomonas mobilis can be expressed in yeast to improve the conversion of prephenate to 4-hydroxyphenylpyruvate. researchgate.net

Engineering Central Metabolism: Deleting the gene ZWF1 was shown to create an NADPH deficiency that couples cell growth to L-tyrosine production, leading to a high intracellular accumulation of up to 520 μmol/g DCW. researchgate.net Engineered yeast strains have been developed that can produce significant amounts of L-tyrosine and its derivatives directly from glucose. acs.orgnih.gov

Table 3: L-Tyrosine Production in Metabolically Engineered Microorganisms This table is interactive. You can sort and filter the data.

| Organism | Key Genetic Modifications | Production Titer | Method | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of TyrC and PheACM | 3 g/L | Bioreactor | asm.orgau.dk |

| Escherichia coli | Modular pathway engineering (AroE, AroL) | >2 g/L | Shake Flask | asm.org |

| Escherichia coli | Overexpression of aroGfbr, aroL, tyrC; knockout of tyrP | 43.14 g/L | Fed-batch Fermentation | uq.edu.au |

| Escherichia coli | Ethanol as carbon source | 1.6 g/L | Shake Flask | researchgate.net |

| Saccharomyces cerevisiae | Overexpression of feedback-resistant Aro4 & Aro7; deletion of ARO10 | 520 µmol/g DCW (intracellular) | Shake Flask | researchgate.net |

| Saccharomyces cerevisiae | Overexpression of pathway genes | 965.4 mg/L (as tyrosol) | Fed-batch Fermentation | acs.org |

Fermentation Processes for L-Tyrosine Precursors

The industrial production of L-tyrosine, the direct precursor to L-tyrosinate(2-), has shifted from extraction methods to microbial fermentation, which offers greater control, sustainability, and traceability. rsc.orgresearchgate.net This biotechnological approach primarily utilizes genetically engineered strains of microorganisms, with Escherichia coli and Corynebacterium glutamicum being the most prominent. Current time information in Bangalore, IN.acs.org More recently, Saccharomyces cerevisiae has also been explored as a robust production host. csic.esresearchgate.net The core of these fermentation processes lies in the strategic metabolic engineering of these microbes to channel carbon flux from simple sources, like glucose or xylose, towards the L-tyrosine biosynthesis pathway. Current time information in Bangalore, IN.acs.org

A key strategy involves enhancing the expression of enzymes in the shikimate pathway, which is the central route for aromatic amino acid synthesis. Current time information in Bangalore, IN.csic.es For instance, in E. coli, the overexpression of genes such as aroG (encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and tyrA (encoding chorismate mutase/prephenate dehydrogenase) is a common approach to increase the carbon flow towards chorismate, a critical branch-point intermediate. worldwidejournals.com To circumvent the natural feedback inhibition by L-tyrosine, feedback-resistant (fbr) variants of these enzymes, like aroG^fbr and tyrA^fbr, are often employed. worldwidejournals.com Another effective modification is the expression of a feedback-insensitive cyclohexadienyl dehydrogenase (tyrC) from Zymomonas mobilis, which has been shown to significantly increase L-tyrosine yields. indexcopernicus.comnih.gov

In Corynebacterium glutamicum, similar strategies are applied, including engineering the expression of key genes like pheA (prephenate dehydratase) and trpE (anthranilate synthase) to direct metabolic flux toward L-tyrosine. acs.orgresearchgate.net Researchers have also improved precursor supply by enabling the utilization of alternative carbon sources, such as xylose, through the overexpression of genes like xylA (xylose isomerase) and xylB (xylulokinase). acs.orgresearchgate.net

The yeast Saccharomyces cerevisiae is another attractive platform due to its GRAS (Generally Recognized as Safe) status. csic.es Engineering efforts in yeast focus on relieving bottlenecks in the L-tyrosine pathway by overexpressing key genes like ARO4 and ARO7, which encode feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase and chorismate mutase, respectively. csic.escapes.gov.br Deletion of competing pathway genes, such as those for pyruvate decarboxylase (PDC5) and phenylpyruvate decarboxylase (ARO10), further enhances the accumulation of L-tyrosine precursors. csic.esresearchgate.net

Fed-batch fermentation is a common operational mode used to achieve high-titer production, with some engineered E. coli strains capable of producing over 40 g/L of L-tyrosine. worldwidejournals.com The process typically involves culturing the engineered microbes in a defined minimal medium containing a primary carbon source, essential salts, and trace metals, under controlled aerobic conditions of temperature and pH. Current time information in Bangalore, IN.nih.gov

Table 1: Examples of Engineered Microbial Strains for L-Tyrosine Production

| Microorganism | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Overexpression of aroG^fbr, tyrA^fbr, aroL, tyrC; tyrP knockout | Glucose | 43.14 | N/A | worldwidejournals.com |

| Escherichia coli | Expression of tyrC and pheA_CM | Glucose | 3.0 | 0.066 | indexcopernicus.comnih.gov |

| Escherichia coli | Modular engineering of shikimate and L-tyrosine pathways | Glucose | >2.0 | ~0.2 (80% theoretical) | Current time information in Bangalore, IN. |

| Corynebacterium glutamicum | Reduced pheA expression, overexpression of xylA, xylB | Glucose/Xylose Mix | 3.6 | N/A | acs.orgresearchgate.net |

Crystalline Material Synthesis Featuring L-Tyrosinate(2-) Related Compounds

The L-tyrosinate anion, derived from L-tyrosine, serves as a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its multiple coordination sites—the carboxylate group, the amino group, and the phenolic hydroxyl group—allow for the formation of diverse and complex crystalline structures. The dianionic L-tyrosinate(2-) form, where both the carboxylic acid and the phenolic hydroxyl have been deprotonated, is particularly effective in creating robust, multidimensional frameworks.

Single Crystal Growth Techniques

The growth of high-quality single crystals of L-tyrosinate-containing materials is crucial for determining their precise three-dimensional structure and properties. Several techniques are employed to achieve this.

Slow Evaporation: This is one of the most common methods for growing single crystals from solution. A saturated or slightly supersaturated solution of the metal salt and the L-tyrosine ligand (or a related derivative) is prepared in a suitable solvent. The vessel is then loosely covered to allow the solvent to evaporate slowly over days or weeks at a constant temperature. indexcopernicus.comijert.orgijert.org This gradual increase in concentration promotes the formation of well-ordered, large single crystals. This technique has been successfully used to grow crystals of L-tyrosine hydrochloride and L-tyrosine succinate (B1194679) hydrobromide. ijert.orgresearchgate.net

Hydrothermal/Solvothermal Synthesis: This method involves carrying out the crystallization in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and the growth of crystals that may not form under ambient conditions. csic.esua.pteeer.org Mild hydrothermal synthesis has been used to prepare three-dimensional chiral coordination polymers of the formula [M(L-tyr)]n, where M can be Co, Zn, or a Co/Zn mixture. csic.esua.pt Similarly, a lanthanide-based MOF incorporating a tyrosine-like ligand was synthesized using a solvothermal method. mdpi.com A secondary hydrothermal process has also been used to create hierarchical Ti-MOF microflowers. nih.gov

Solution Growth at Constant Temperature: For some systems, single crystals can be grown by maintaining a supersaturated solution at a constant temperature, often using a seed crystal to initiate growth. This method, sometimes combined with slow cooling, provides excellent control over the crystallization process. It has been utilized for growing L-tyrosine-doped triglycine (B1329560) sulphate (TGS) crystals. researchgate.net

Doping Strategies for Modified Crystal Structures

Doping involves intentionally introducing a small amount of an impurity (dopant) into a host crystal lattice to modify its physical or chemical properties. L-tyrosine itself can be used as a dopant, or the L-tyrosinate-based crystal structures can be doped with other elements.

L-Tyrosine as a Dopant: L-tyrosine has been used as a dopant to alter the properties of other crystals. For example, triglycine sulphate (TGS) crystals, which are known for their ferroelectric properties, have been doped with L-tyrosine (10 wt%) using the slow evaporation method. worldwidejournals.comindexcopernicus.com The incorporation of the L-tyrosine molecule into the TGS lattice affects the crystal's dielectric properties and microhardness. indexcopernicus.comresearchgate.net Similarly, potassium dihydrogen phosphate (B84403) (KDP) single crystals have been doped with L-tyrosine to investigate effects on their structural, optical, and mechanical properties. researchgate.net Powder X-ray diffraction analysis confirmed the incorporation of the dopant into the KDP crystalline matrix, as evidenced by variations in peak intensities compared to pure KDP. researchgate.net

Mixed-Metal Doping in MOFs: A powerful strategy for modifying the structure and properties of L-tyrosinate-based MOFs is the use of mixed-metal systems. This can be considered a form of doping where one metal ion partially substitutes another within the crystal framework. Chiral coordination polymers formulated as [M(L-tyr)]n have been synthesized where M is a combination of cobalt and zinc (Co/Zn). csic.esua.pt These isostructural compounds crystallize with both tetrahedral and octahedral coordination environments for the metal sites. csic.esua.pt The inclusion of different metal ions in a controlled ratio allows for the fine-tuning of the framework's properties, such as its magnetic behavior. The study of the Co/Zn-(L-tyrosine) MOF revealed ferromagnetic exchange interactions within the Co²⁺ dimers, a property that is dependent on the presence and arrangement of the cobalt ions. csic.esua.pt

Table 2: Crystalline Materials Involving L-Tyrosine/L-Tyrosinate

| Compound/Material | Synthesis/Growth Technique | Role of L-Tyrosine | Key Finding | Reference |

|---|---|---|---|---|

| [M(L-tyr)]n (M = Co, Co/Zn, Zn) | Mild Hydrothermal Synthesis | Ligand (L-tyrosinate) | Formation of a 3D chiral framework with mixed-metal doping capability. | csic.esua.pt |

| L-Tyrosine Doped TGS | Slow Evaporation / Solution Growth | Dopant | Alters dielectric properties and microhardness of the host TGS crystal. | indexcopernicus.comresearchgate.net |

| L-Tyrosine Doped KDP | Slow Cooling with Seed Rotation | Dopant | Incorporation into the KDP lattice modifies peak intensities in XRD patterns. | researchgate.net |

| [Ag(C9H10NO3)]n | N/A (Structure Analysis) | Ligand (L-tyrosinate) | Forms a 1D coordination polymer with silver(I). | nih.gov |

| {[CuCl(μ-O,O'-L-Br2Tyr)]}n | Slow Evaporation | Ligand (Derivative) | A dibromo-L-tyrosine derivative forms a 1D coordination polymer with copper(II). | mdpi.com |

Coordination Chemistry of L Tyrosinate 2 As a Ligand

Ligand Properties of Deprotonated L-Tyrosine

L-tyrosine possesses three key functional groups that can participate in metal coordination: the α-amino group, the carboxylate group, and the phenolic hydroxyl group on its side chain. uobaghdad.edu.iq The deprotonation of these groups, particularly the carboxylate and phenolic hydroxyl moieties, yields the L-tyrosinate(2-) anion, a potent chelating agent.

The coordination behavior of L-tyrosinate(2-) is dominated by the donor capabilities of its nitrogen and oxygen atoms. The most common mode of coordination involves chelation through the nitrogen atom of the amino group and one of the oxygen atoms from the carboxylate group, forming a stable five-membered ring with the metal center. jlu.edu.cnresearchgate.netplos.orgtandfonline.com This bidentate (N,O) chelation is a recurring motif in many L-tyrosinate metal complexes. jlu.edu.cnresearchgate.netresearchgate.net

Beyond this primary chelating function, the carboxylate group can exhibit further coordination modes. Due to its bidentate nature, it can act as a bridge between two adjacent metal ions. mdpi.com This bridging can occur in a syn-anti fashion, connecting metal centers to form dimeric or polymeric structures. Current time information in Bangalore, IN.

Table 1: Donor Atoms of L-Tyrosinate and Their Coordination Modes

| Functional Group | Donor Atom(s) | Common Coordination Modes |

|---|---|---|

| Amino Group | Nitrogen (N) | Forms a coordinate bond as part of a chelate ring. jlu.edu.cn |

| Carboxylate Group | Oxygen (O) | Participates in chelation with the amino group; can act as a monodentate ligand or as a bridging ligand (e.g., μ-carboxylate) connecting two metal centers. mdpi.comCurrent time information in Bangalore, IN. |

| Phenolic Group | Oxygen (O) | Can coordinate to a metal ion upon deprotonation (phenolate); may engage in weak interactions even when protonated. researchgate.netCurrent time information in Bangalore, IN. |

The coordination behavior of L-tyrosine is highly dependent on the pH of the solution, which dictates the protonation state of its functional groups. The pKa values for the carboxyl group, amino group, and phenolic hydroxyl group are approximately 2.2, 9.1, and 10.1, respectively. Consequently, the specific donor sites available for metal binding change significantly across different pH ranges.

At low pH, the amino group is protonated (-NH3+), making it unavailable for coordination. As the pH increases, the carboxyl group deprotonates first, followed by the amino group, and finally the phenolic hydroxyl group. In neutral to slightly alkaline conditions, L-tyrosine typically exists as a zwitterion or an anion where the amino and carboxylate groups are available for chelation. nationalmaglab.orgnih.gov For instance, studies on glycyl-L-tyrosine complexes with carboxypeptidase A have shown that at high pH, the N-terminal amino nitrogen is neutral when coordinated to the zinc ion. nationalmaglab.org

The deprotonation of the phenolic group at high pH (above 10) makes the phenolate (B1203915) oxygen a potent donor atom, enabling tridentate coordination involving the amino, carboxylate, and phenolate groups. researchgate.net The choice of pH during synthesis is therefore a critical parameter that allows chemists to control the coordination mode of the ligand and, consequently, the structure and properties of the resulting metal complex. nih.gov

Donor Atom Potential of the Carboxylate, Amino, and Phenolic Groups

Metal Complexation and Geometrical Architectures

L-tyrosinate(2-) forms complexes with a broad spectrum of metal ions, leading to a rich variety of structural and geometrical arrangements, from simple mononuclear species to complex three-dimensional coordination polymers. mdpi.comCurrent time information in Bangalore, IN.

Transition metals readily form complexes with L-tyrosinate. The typical coordination involves the amino nitrogen and a carboxylate oxygen. jlu.edu.cnresearchgate.net Depending on the metal-to-ligand ratio and reaction conditions, diverse structures can be obtained.

Copper(II) complexes: Cu(II) complexes with L-tyrosinate have been extensively studied. Mononuclear complexes often feature a distorted square pyramidal geometry, with the N,O-chelation from tyrosine and other ligands like diimines occupying the equatorial plane and a water molecule in the apical position. tandfonline.com Polymeric structures, such as the 1D chain of [Cu(L-Tyr)2]n, are also known, where a carboxylate oxygen bridges neighboring Cu(II) ions. mdpi.com

Nickel(II) complexes: Ni(II) forms hexacoordinated, slightly distorted octahedral complexes. nationalmaglab.org For example, in a complex with L-tyrosine and imidazole (B134444), the Ni(II) ion is coordinated by the N and O atoms from two L-tyrosine molecules and two nitrogen atoms from imidazole. nationalmaglab.org Trinuclear nickel(II) complexes involving a carbonate bridge have also been reported, where the supramolecular structure is sustained by hydrogen bonds from the phenolic group of L-tyrosine. nih.gov

Zinc(II) and Cobalt(II) complexes: Zn(II) and Co(II) can form isomorphous, chiral 3D coordination polymers with L-tyrosine. mdpi.com In these structures, each metal ion is typically bridged by two μ-carboxylate groups from the L-tyrosine ligands. mdpi.com Zinc(II) also forms five- and six-coordinate complexes, such as [Zn(L-Tyr)2(bpy)], which exhibit a distorted octahedral geometry. plos.orgresearchgate.net

Table 2: Examples of Transition Metal Complexes with L-Tyrosinate

| Metal Ion | Example Complex Formula | Structural Features |

|---|---|---|

| Ni(II) | [Ni(L-Tyr)2(H2O)2] | Octahedral geometry. nationalmaglab.org |

| Ni(II) | {[Ni(L-Tyr)2(µ-4,4'-bpy)]∙4H2O}n | 1D-coordination polymer with elongated octahedral geometry. jlu.edu.cn |

| Cu(II) | [Cu(L-Tyr)2]n | 1D chiral chain with bridging carboxylate groups. mdpi.com |

| Cu(II) | Cu(L-Tyr)(5,6-dmp) | Mononuclear with distorted square pyramidal geometry. tandfonline.com |

| Zn(II) | {[Zn(L-Tyr)2(H2O)]·H2O}n | 1D polymer with pseudo-octahedral geometry. researchgate.net |

| Co(II) | L-TyrCo systems | Isomorphous 3D coordination polymers (MOFs). mdpi.com |

The coordination chemistry of L-tyrosinate extends to f-block elements, including lanthanides and actinides.

Lanthanide(III) Complexes: Lanthanum(III) has been shown to form complexes with L-tyrosine. researchgate.net Studies have reported the synthesis of ternary complexes with the general formula Ln(Tyr)(Gly)3Cl3·3H2O, where Ln includes La(III). In these compounds, the carboxylate groups of the amino acid ligands coordinate to the rare earth ions as unsymmetrical bridging bidentate ligands. jlu.edu.cn Other research indicates the formation of La(III) complexes with a 1:3 metal-to-ligand stoichiometry. researchgate.net The similarly sized Bi(III) ion has been used as a proxy to study potential lanthanide coordination, forming metallacrown structures with tyrosine derivatives. nih.gov

Actinide(II) Complexes: The uranyl ion, UO2(II), a common form of uranium, also forms complexes with L-tyrosine. researchgate.net Synthesis and characterization studies have confirmed the formation of UO2(II) complexes where L-tyrosine acts as a bidentate ligand, forming a chelate with a 1:2 metal-to-ligand ratio. researchgate.net The coordination typically involves the carboxylate groups. nih.gov In related systems, such as Schiff-base complexes derived from amino acids, the uranyl ion is known to form complexes where it is coordinated by multiple donor atoms, often resulting in a pentagonal bipyramidal geometry in its equatorial plane. tandfonline.com

The coordination of L-tyrosinate(2-) and its derivatives to metal centers results in a variety of well-defined geometries, largely dictated by the coordination number of the metal ion and the steric and electronic properties of any co-ligands.

Octahedral and Distorted Octahedral: This is a very common geometry, particularly for transition metals like Ni(II) and Zn(II). jlu.edu.cnnationalmaglab.org For example, the complex [Ni(Im)2(L-tyr)2] features a slightly distorted octahedral [NiN4O2] geometry. nationalmaglab.org Similarly, zinc complexes like [Zn(L-Tyr)2(bpy)] adopt a cis-[ZnN4O2] chromophore with a distorted octahedral geometry. plos.orgresearchgate.net

Square Pyramidal: This five-coordinate geometry is frequently observed in Cu(II) complexes. In the complex Cu(L-tyr)(diimine), the Cu(II) center possesses a distorted square pyramidal geometry where the equatorial plane is occupied by the N,O donors of tyrosine and the two nitrogens of the diimine ligand, with a water molecule at the apical position. tandfonline.com

Distorted Bipyramidal: Five-coordinate zinc(II) complexes can also adopt a distorted trigonal bipyramidal geometry. For instance, a zinc(II) complex with L-tyrosine and imidazole, [Zn(Im)(L-tyr)2]2·5H2O, was found to have a distorted bipiramidal geometry. researchgate.net

The flexibility of L-tyrosinate(2-) as a ligand, combined with the diverse coordination preferences of metal ions, allows for the construction of a wide range of metal-organic architectures with potentially interesting properties and applications.

Stereochemical Considerations in Complex Formation

The inherent chirality of the L-tyrosinate ligand, stemming from the stereogenic center at the α-carbon, plays a crucial role in the stereochemistry of its metal complexes. The coordination of this enantiomerically pure ligand to a metal center can lead to the formation of diastereomers, particularly when the resulting complex is itself chiral.

For instance, the reaction of a racemic organocobalt derivative with a salen-type ligand with L-tyrosine resulted in a mixture of two diastereoisomers, designated as Δ-2 and Λ-2. acs.org These diastereoisomers could be separated through fractional crystallization. acs.org In this specific case, the two diastereoisomers have nearly identical energies, meaning that subsequent isomerization is negligible. acs.org This contrasts with other amino acids like trans-4-hydroxy-L-proline, where one diastereoisomer is significantly more stable than the other. acs.org

Polynuclear Complexes and Coordination Polymers/Metal-Organic Frameworks (MOFs)

L-tyrosinate(2-) is a versatile ligand capable of forming not only mononuclear complexes but also polynuclear structures, including coordination polymers and metal-organic frameworks (MOFs). researchgate.net This ability arises from the multiple donor sites within the ligand—the amino nitrogen, the carboxylate oxygens, and the phenolate oxygen—which allow it to bridge multiple metal centers. The carboxylate group, in particular, is adept at linking adjacent metal ions to form dimers or extended polymeric networks. mdpi.com

Bridging Modes of L-Tyrosinate Ligands (e.g., syn-anti bidentate, exobidentate)

The carboxylate group of the L-tyrosinate ligand is key to its bridging capability and can adopt several coordination modes to link metal ions. Two prominent modes are the syn-anti bidentate and the exobidentate bridging modes.

Syn-anti Bidentate Bridging: In this mode, the two oxygen atoms of the carboxylate group bridge two different metal centers. This arrangement is observed in a one-dimensional copper(II) coordination polymer with 3,5-dibromo-L-tyrosine, {[CuCl(μ-O,O'-L-Br₂Tyr)]}n. nih.govresearchgate.net In this structure, two adjacent [CuCl(L-Br₂Tyr)] monomers are linked by the carboxylate group in a syn-anti fashion to form a polymeric chain. nih.govresearchgate.net This specific bridging results in a Cu···Cu distance of 4.864 Å within the chain. mdpi.com

Exobidentate Bridging: This is another common bridging mode where the carboxylate group links metal centers. L-tyrosine acts as an N,O-bidentate chelating ligand to one metal ion while simultaneously using its carboxyl group in an exobidentate manner to bridge to an adjacent metal ion. researchgate.netresearchgate.net This μ-carboxyl exobidentate bridging is responsible for the formation of one-dimensional chain structures in complexes like [Cu(L–Tyr)₂]n and {[Zn(tyr)₂(H₂O)]H₂O}n. mdpi.comresearchgate.netresearchgate.net

The diversity in the binding modes of the carboxylate group allows for the generation of a wide array of structures, from simple monomers to complex 3D MOFs. researchgate.netresearchgate.net

Table 1: Bridging Modes and Resulting Structures of L-Tyrosinate Complexes

| Metal Ion | Ligand Derivative | Bridging Mode | Resulting Structure | Reference |

| Cu(II) | 3,5-dibromo-L-tyrosine | syn-anti bidentate | 1D Polymeric Chain | nih.govresearchgate.net |

| Cu(II) | L-tyrosine | Exobidentate | 1D Chiral Chain | mdpi.comresearchgate.net |

| Zn(II) | L-tyrosine | Exobidentate | 1D Polymeric Chain | researchgate.netresearchgate.net |

Formation of One-Dimensional Chain Structures

The bridging capabilities of the L-tyrosinate ligand frequently lead to the formation of one-dimensional (1D) coordination polymers. In these structures, the L-tyrosinate ligand links metal centers into infinite chains.

Several examples illustrate this tendency:

Copper(II) Complexes: In the [Cu(L–Tyr)₂]n polymer, one oxygen atom of the μ₂-carboxylate group, which is not involved in the primary N,O-chelation to a copper ion, connects to a neighboring Cu(II) ion. This linkage results in a right-handed chiral 1D chain structure. mdpi.com A similar 1D chain is formed in {[CuCl(μ–O,O'–l–I₂Tyr)]}n, where two Cu(II) ions are connected by the carboxylate group of the di-iodo-tyrosine ligand. mdpi.com

Zinc(II) Complexes: A zinc(II) polymer, {[Zn(tyr)₂(H₂O)]H₂O}n, features L-tyrosine acting as an N,O-bidentate ligand that also exhibits exobidentate bridging through its μ-carboxyl group, leading to a 1D chain. researchgate.netresearchgate.net

Nickel(II) Complexes: A 1D coordination polymer with the formula {[Ni(L-Tyr)₂(μ-4,4′-bpy)]·4H₂O}n has been synthesized. In this structure, L-tyrosinate anions chelate the nickel(II) centers, and these units are then bridged by 4,4′-bipyridine ligands to form the 1D chain. rsc.org

Silver(I) Complexes: A polymeric silver(I) complex of L-tyrosine, [Ag(C₉H₁₀NO₃)]n, forms 1D chains that extend along the crystallographic a-axis. nih.gov

These 1D chains can be further organized into higher-dimensional supramolecular networks through weaker interactions like hydrogen bonding. mdpi.comnih.gov

Three-Dimensional Frameworks in MOFs

Beyond one-dimensional chains, L-tyrosinate and its derivatives serve as building blocks for stable three-dimensional (3D) metal-organic frameworks (MOFs). researchgate.netresearchgate.net In these structures, the ligand's connectivity extends in three dimensions, creating porous or dense frameworks.

A notable example is a series of isomorphous, chiral 3D MOFs with the formula [M(L-tyr)]n, where M can be Co(II), Zn(II), or a mixture of Co/Zn. researchgate.netcsic.esresearchgate.net These frameworks are synthesized under mild hydrothermal conditions and possess a dense structure. csic.esresearchgate.net Key features of these MOFs include:

Four unique metal sites with both tetrahedral and octahedral coordination geometries. csic.esresearchgate.net

The formation of edge-sharing metal dimers. csic.esresearchgate.net

L-tyrosinate ligands that link the metal atoms, forming pillars within the dense framework. csic.esresearchgate.net

L-tyrosine can also be incorporated into existing MOF structures through post-synthetic modification. For example, the achiral MIL-101(Cr) framework was modified with L-tyrosine to introduce chirality and create a chiral MOF (CMOF-3) for enantioselective applications. rsc.orgrsc.org Additionally, a zirconium-based MOF using L-tyrosine as the ligand has been developed for environmental applications, such as the adsorption of Cu(II) ions. researchgate.net These examples showcase the utility of L-tyrosinate in designing functional 3D frameworks.

Stability and Reactivity of L-Tyrosinate(2-) Metal Complexes

The stability of L-tyrosinate(2-) metal complexes is influenced by several factors, including the nature of the metal ion, temperature, and pH. Thermodynamic studies provide insight into the spontaneity and stability of complex formation.

Potentiometric studies have been used to determine the formation constants of L-tyrosinate complexes with various metal ions. For instance, the stability of ternary complexes involving L-tyrosine and thiobarbituric acid with Co(II), Cu(II), and Pb(II) was investigated. researchgate.net The interactions were found to be spontaneous, exothermic, and entropically favored. researchgate.net The stability of these ternary complexes was generally higher than their corresponding binary complexes. researchgate.net

In a study of Bi(III) complexes with several ligands, the Bi(III)-L-tyrosinate system exhibited the highest stability constants. asianpubs.org The stability of these complexes was observed to decrease with an increase in temperature from 300 K to 308 K. asianpubs.org

Table 2: Thermodynamic Parameters for Ternary Bi(III)-L-tyrosinate Complexes

| Complex Species | Temperature (K) | Stability Constant (log β) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol/K) |

| [Bi(tyr)]²⁺ | 300 | 8.80 | -50.21 | -60.20 | -33.30 |

| 308 | 8.65 | -50.62 | -33.30 | ||

| [Bi(tyr)₂]⁺ | 300 | 14.12 | -80.57 | -92.21 | -38.80 |

| 308 | 13.84 | -80.98 | -38.80 | ||

| [Bi(tyr)₃] | 300 | 18.52 | -105.68 | -118.42 | -42.46 |

| 308 | 18.10 | -105.94 | -42.46 | ||

| Data sourced from a polarographic study of Bi(III) complexes. asianpubs.org |

The reactivity of L-tyrosinate complexes is also an area of study. The complexation of L-tyrosine with metal ions like Ca²⁺, Fe³⁺, and Mn²⁺ affects its reactivity during chlorination. tandfonline.com The degradation of the L-tyrosine-metal complex follows pseudo-first-order reaction kinetics. tandfonline.com Compared to free L-tyrosine, the complexed form showed an increased reaction rate constant (by 5.6%) but led to a decrease in the formation of trihalomethanes and an increase in the formation of haloacetic acids. tandfonline.com This indicates that the coordination to a metal ion alters the reaction pathways of the L-tyrosinate ligand. tandfonline.com

Theoretical and Computational Investigations of L Tyrosinate 2 Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of L-tyrosinate(2-) and related systems. These methods model the behavior of electrons to predict molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a widely used method for studying L-tyrosine and its derivatives due to its balance of computational cost and accuracy. DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties of these systems. researchgate.netresearchgate.net

Studies on metal complexes containing the L-tyrosinate ligand utilize DFT to model the coordination environment. For instance, in a zinc(II) complex with two L-tyrosinate anions, DFT calculations were used to determine the theoretical molecular structure and calculate the interaction energy for the bidentately bonded L-tyrosinate anion, which was found to be approximately -155 kcal mol⁻¹. researchgate.net Similar methods have been applied to nickel(II) and copper(II) coordination polymers involving L-tyrosine derivatives to assign vibrational spectra and understand bonding. researchgate.netmdpi.com

DFT is also instrumental in exploring the polymorphic landscape of L-tyrosine. By comparing the energies of different crystal structures, researchers can predict their relative stabilities. For example, DFT calculations with dispersion corrections (DFT-D) were used to investigate a new polymorph of L-tyrosine (β polymorph). nih.gov These calculations, using various functionals like PBE and PBE0 with dispersion corrections (TS and MBD), indicated that the β polymorph is metastable, being approximately 3.6 to 4.7 kJ mol⁻¹ higher in energy than the previously known α polymorph. nih.gov

Furthermore, DFT has been applied to model the terahertz spectrum of crystalline L-tyrosine. aip.org Calculations using the PBE and PBE-d3 functionals, the latter of which includes van der Waals interactions, predicted vibrational modes that matched well with experimental data and even helped identify previously unobserved resonances. aip.org The comparison between PBE and PBE-d3 results highlighted the importance of including dispersion corrections for accurately modeling the vibrational modes of L-tyrosine. aip.org

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous framework for studying molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ku.dk While the HF method systematically treats electron exchange, it does not account for electron correlation, which can be crucial for accurate energy predictions. msu.edu

To incorporate electron correlation, post-Hartree-Fock methods are employed. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). The MP2 method improves upon the HF result by adding a correction term that accounts for electron correlation effects. uniroma1.it

In the study of tyrosine-containing peptides, a hierarchical computational strategy is often used. For example, in exploring the conformational landscape of a protected Gly-L-Tyr-Gly tripeptide, initial structures were optimized using DFT (B3LYP/6-311++G(2d,2p)), and then their energies were refined using single-point MP2 calculations with the same large basis set (MP2/6-311++G(2d,2p)). derpharmachemica.com This approach leverages the efficiency of DFT for geometry optimization and the higher accuracy of MP2 for final energy evaluation. derpharmachemica.com Comparing the relative energies from DFT and MP2 calculations provides a more robust understanding of the conformational preferences of the peptide. uniroma1.itderpharmachemica.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. Computational studies on L-tyrosine have shown that the frontier electron densities of atoms C4 and C6 (using standard phenol (B47542) ring numbering) in both HOMO and LUMO orbitals are larger than those of other atoms. scispace.com This finding, combined with the fact that these atoms carry the most negative charges, identifies them as the most probable reactive sites in the molecule, according to Fukui's frontier orbital theory. scispace.com In a study of the receptor-binding domain of the SARS-CoV-2 spike protein, the HOMO was found to be located in the region of a specific tyrosine residue (Tyr489), indicating its potential to donate electrons in interactions with other molecules. intensivecaremedjournal.com

In radical species, the distribution of unpaired electrons, known as spin density, is of primary interest. In the enzymatic hydroxylation of L-tyrosine by cytochrome P450, QM/MM calculations showed that the process involves an L-tyrosine radical intermediate. acs.org The calculations revealed how spin density is delocalized across the iron-oxo center, the porphyrin ring, and the L-tyrosine substrate at different stages of the reaction. acs.org For example, in the reactant state, the electron-donating character of L-tyrosine facilitates the delocalization of the radical onto the substrate's orbitals. acs.org Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and bonding interactions within molecules, such as copper(II) complexes with tyrosine derivatives. mdpi.com

Noncovalent interactions, particularly hydrogen bonds and van der Waals forces, are critical in determining the structure and function of biological molecules like L-tyrosine. nih.gov Computational methods are essential for characterizing these weak interactions.

In the solid state, L-tyrosine molecules are organized into complex networks stabilized by hydrogen bonds. In a newly discovered polymorph (β-L-tyrosine), molecules form hydrogen-bonded ribbons via N–H⋯O interactions between the amino and carboxylate groups. nih.govrsc.org These ribbons are further connected into corrugated slabs, which then interact with adjacent slabs through van der Waals forces. nih.gov

The importance of van der Waals interactions is also highlighted in DFT studies of L-tyrosine's vibrational spectrum. The inclusion of dispersion corrections (which account for van der Waals forces) in DFT calculations (e.g., using the PBE-d3 functional) leads to better agreement with experimental terahertz spectra, indicating that these forces play a significant role in the intermolecular bonding. aip.org In the context of protein-ligand binding, both hydrogen bonds and van der Waals interactions are crucial for recognition and specificity. Computational docking and molecular dynamics simulations can model these interactions, as seen in the binding of a N,O-didansyl-L-tyrosine inhibitor to thymidylate synthase, where protein plasticity allows for the formation of specific hydrogen bonds and van der Waals contacts. nih.gov

DFT calculations on model systems, such as p-cresol (B1678582) (a proxy for the tyrosine side chain), have been used to establish criteria for identifying different hydrogen-bonding states (donor, acceptor, donor-acceptor, free) based on their characteristic vibrational frequencies (νCO and δCOH). acs.org

Analysis of Molecular Orbitals and Electron Density

Mechanistic Pathway Elucidation

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are difficult to observe experimentally.

Theoretical calculations have been extensively applied to elucidate the reaction mechanisms involving L-tyrosine. A notable example is the study of L-tyrosine oxidation by molecular iodine. Using both semi-empirical (PM3) and DFT methods, researchers modeled the reaction pathway, including reactants, intermediates, transition states, and products. scispace.comneliti.com By calculating and comparing the enthalpies of formation for four postulated transition states, the most energetically stable transition state was identified, leading to a proposed modification of the previously accepted reaction mechanism. scispace.com The calculations provided thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of activation. neliti.comresearchgate.net

Another significant area of study is the enzymatic hydroxylation of L-tyrosine to L-DOPA, a key step in the biosynthesis of certain alkaloids catalyzed by enzymes like CYP76AD1. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suited for modeling such large systems. acs.org A QM/MM study of this reaction elucidated a two-step mechanism:

Hydrogen abstraction: The iron-oxo species (CpdI) in the enzyme's active site abstracts the phenolic hydrogen atom from L-tyrosine, forming an L-tyrosine radical and a ferric-hydroxo intermediate.

Radical rebound: The hydroxyl group rebounds onto the aromatic ring of the radical to form the product. acs.org

These calculations determined that the radical rebound is the rate-limiting step, with a calculated activation barrier of 16.0 kcal·mol⁻¹. The study also explored the reaction on different electronic spin-state surfaces, suggesting that the hydrogen abstraction occurs in the doublet state while the rebound happens in the quartet state, which is both thermodynamically and kinetically favored. acs.org

Transition State Analysis and Energetic Profiles

Theoretical studies focusing on the reactions involving L-tyrosine species have provided significant insights into the energetic landscapes and transition state (TS) structures. For instance, in the context of the enzyme ThiH, a radical S-adenosyl-L-methionine (SAM) L-tyrosine lyase, the reaction energy profile for the Cα–Cβ bond scission of an L-tyrosine-derived radical (L-Tyr-NH•) has been computationally modeled. This reaction leads to the formation of a p-cresyl radical and dehydroglycine (DHG). Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to determine the single point energies for the reactant, transition state, and product. researchgate.net

The energetic profile reveals the activation barrier for this critical bond-breaking step. The transition state is characterized by a specific geometry and a single imaginary frequency, the value of which is a key indicator of the TS structure on the potential energy surface. researchgate.net Such analyses are crucial for understanding the catalytic mechanisms of enzymes like ThiH that utilize radical-based chemistry. researchgate.net

| Species | Relative Single Point Energy (kcal/mol) | Key Feature |

|---|---|---|

| Reactant (L-Tyr-NH•) | 0.0 | Initial radical species |

| Transition State | 11.4 | Single imaginary frequency of -303 cm⁻¹ |

| Product (p-cresyl• + DHG) | -10.1 | Final products |

Kinetic Isotope Effect (KIE) Predictions and Interpretations

Kinetic isotope effects (KIEs) serve as a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming events in the rate-determining step. researchgate.netprinceton.edu In the context of L-tyrosine, studies on enzymes like tyrosine hydroxylase (TyrH) have utilized KIEs to probe the chemical steps of its catalytic cycle. nih.gov

Furthermore, solvent isotope effects have been investigated for TyrH. While the wild-type enzyme shows a solvent isotope effect of unity, certain mutant enzymes exhibit inverse solvent isotope effects. nih.gov A proton inventory study on the ratio of amino acid hydroxylation to substrate oxidation for a mutant TyrH showed a linear relationship, indicating a solvent isotope effect on the unproductive breakdown pathway (k₂) with a value of 2.38 in 100% D₂O. nih.gov

Theoretical predictions of KIEs are based on the changes in zero-point energies (ZPE) between isotopically labeled reactants and transition states. wikipedia.org The magnitude of the primary KIE (e.g., kH/kD) can indicate the nature of the transition state; a maximal effect is often associated with a symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. princeton.edu The theoretical maximum for a non-tunneling deuterium (B1214612) KIE at room temperature is estimated to be around 6.9 to 10. princeton.eduwikipedia.org

| Enzyme/Condition | Isotope Effect Type | Observed Value | Interpretation |

|---|---|---|---|

| Wild-Type TyrH | Secondary (³⁵-²H₂-tyrosine) | ~1.0 | Chemical step is masked by slower steps. |

| Mutant TyrH | Solvent (D₂O) on Vmax | Inverse | Change in the rate-limiting step compared to wild-type. |

| Mutant TyrH | Solvent (D₂O) on coupling | 2.38 | Effect is on the unproductive breakdown of the hydroxylating intermediate. |

Conformational Analysis and Dynamics

Exploration of Conformational Landscapes

The biological function and reactivity of molecules like L-tyrosine are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the complex potential energy surfaces (PES) and identifying stable conformers. derpharmachemica.com The conformational landscape of L-tyrosine and related peptides is often investigated by systematically varying the dihedral angles of the backbone and the side chain. derpharmachemica.comacs.org

For the L-tyrosine residue, the side chain conformation is primarily defined by the torsion angles χ₁, χ₂, and χ₃. derpharmachemica.com The χ₁ and χ₂ angles can each adopt three main orientations: gauche+ (g+), anti (a), and gauche- (g-), leading to nine possible orientations for this part of the side chain. derpharmachemica.com Further considering the χ₃ angle, the number of potential conformations increases significantly. derpharmachemica.com

Studies on tripeptides containing L-tyrosine, such as Gly-L-Tyr-Gly, have employed genetic algorithms combined with density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations to explore the conformational landscape. derpharmachemica.com These approaches can identify numerous low-energy conformers on the PES. derpharmachemica.com Such computational explorations have revealed that conformers where the central L-tyrosine residue adopts certain configurations (e.g., αD, γD, δD, εD) tend to have high relative energies, which aligns with predictions from DFT calculations on the isolated L-tyrosine residue. derpharmachemica.com

The exploration of conformational landscapes is not limited to isolated molecules. In the context of proteins, such as tyrosine kinases, understanding the accessible conformations is critical for comprehending their regulation and for designing specific inhibitors. biorxiv.orgelifesciences.orgnih.gov Large-scale crystallographic studies, for example, can map the conformational landscape of proteins and identify key flexible regions, such as the activation loop in kinases. biorxiv.org

| Dihedral Angle | Atoms Defining the Angle | Common Orientations |

|---|---|---|

| χ₁ | N - Cα - Cβ - Cγ | gauche+ (~60°), anti (180°), gauche- (-60°) |

| χ₂ | Cα - Cβ - Cγ - Cδ1 | gauche+ (~60°), anti (180°), gauche- (-60°) |

| χ₃ | Cβ - Cγ - Cδ1 - Cε1 | cis (~0°), trans (180°) |

Influence of Solvent Effects on Conformation and Reactivity

The surrounding solvent environment plays a crucial role in determining the conformational preferences and chemical reactivity of solutes like L-tyrosinate(2-). frontiersin.org Both implicit and explicit solvent models are used in computational chemistry to account for these effects. frontiersin.org Quantum mechanical calculations have been performed on amino acids with aromatic side chains, including L-tyrosine, to understand their geometrical and vibrational behavior in hydrated media. acs.orgnih.gov

These calculations involve determining the potential energy surfaces as a function of the side chain torsion angles (χ₁ and χ₂) in a continuum solvent model. acs.orgnih.gov Additionally, the analysis of geometrical features is conducted with clusters of explicit water molecules interacting with the amino acid's backbone and aromatic ring. acs.orgnih.gov This dual approach provides a more complete picture of how solvent molecules directly interact with the solute and how the bulk solvent stabilizes different conformations.

Solvent effects can significantly alter the relative energies of different conformers and the energy barriers for conformational transitions. The interaction between the solute and the solvent sphere can control not only the conformation but also the selectivity of a reaction. frontiersin.org The reactivity of amino acid residues in proteins, including tyrosine, is also influenced by their solvent accessibility. nih.gov The reaction rate constant of proteins with species like singlet oxygen can be modeled by summing the contributions of individual oxidizable amino acid residues, corrected for their solvent-accessible surface area (SASA). nih.gov This highlights that the degree of exposure to the solvent is a key determinant of a residue's reactivity within a larger biomolecule. nih.gov

| Method | Description | Information Gained |

|---|---|---|

| Continuum Solvent Models | Represents the solvent as a continuous medium with a specific dielectric constant. | Provides insights into the overall stabilization of different conformers by the bulk solvent. |

| Explicit Solvent Models | Includes a specific number of individual solvent molecules in the calculation. | Allows for the analysis of direct, specific interactions (e.g., hydrogen bonds) between the solute and solvent molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute (or its reactive center) with quantum mechanics and the solvent with molecular mechanics. | Balances computational cost and accuracy for studying reactions in solution. |

Spectroscopic Property Simulations and Predictions

Vibrational Analysis and Assignment of Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure. jocpr.com Theoretical calculations are indispensable for interpreting these experimental spectra by assigning the observed vibrational bands to specific atomic motions within the molecule. acs.orgjocpr.com For L-tyrosine, density functional theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to compute the equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. jocpr.com

A complete vibrational analysis involves assigning all the fundamental vibrational modes. L-tyrosine, with 24 atoms, has 66 normal modes of vibration, all of which are active in both IR and Raman spectroscopy. jocpr.com The potential energy distribution (P.E.D.) analysis is a crucial component of this process, as it quantifies the contribution of each internal coordinate (like bond stretching, angle bending, and torsion) to a particular normal mode. jocpr.com This allows for a detailed description of the vibrations, such as C-C aromatic stretching, N-H stretching, or O-H bending. jocpr.com

Theoretical calculations have also been used to predict the terahertz spectrum of crystalline L-tyrosine, leading to the experimental verification of previously unobserved low-frequency modes. aip.org Different computational functionals (e.g., PBE and PBE-d3) can be compared to experimental results to determine which provides more accurate predictions of the vibrational frequencies. aip.org These low-frequency modes often correspond to collective motions of the entire molecule or parts of the crystal lattice. aip.org

| Calculated Frequency (cm⁻¹) | Assignment (with P.E.D. %) | Vibrational Mode Type |

|---|---|---|

| 3576 | νs(NH₂) | Symmetric NH₂ stretching |

| 3758 | νas(NH₂) | Asymmetric NH₂ stretching |

| 3789 | ν(OH)R | OH stretching of the phenolic ring |

| 1590 | C-C aromatic stretch | Ring stretching |

| 857 | C-C aromatic stretch | Ring stretching |

Terahertz Spectroscopy Modeling and Experimental Verification

Detailed research findings, including data tables from theoretical and experimental investigations specifically focused on the terahertz spectroscopy of L-tyrosinate(2-), are not available in the current scientific literature.

Biochemical Reaction Mechanisms Involving Deprotonated Tyrosine Species Molecular Level

Enzymatic Transformations and Catalytic Pathways

Tyrosine-tRNA ligase (TyrRS) is a crucial enzyme in protein biosynthesis, responsible for attaching tyrosine to its corresponding transfer RNA (tRNA). ebi.ac.uk This process, known as aminoacylation, ensures the correct incorporation of tyrosine into a growing polypeptide chain during translation. ontosight.aiwikipedia.org The reaction proceeds in two main steps, driven by the hydrolysis of ATP. ontosight.aiwikipedia.org

First, the tyrosine substrate and ATP bind to the enzyme's active site. The enzyme then catalyzes the formation of a tyrosyl-adenylate intermediate, with the release of pyrophosphate. ontosight.aiwikipedia.org Subsequently, this activated tyrosine is transferred to the 3' end of its cognate tRNA(Tyr), forming Tyr-tRNA(Tyr) and releasing AMP. ontosight.ai

The mechanism can occur through two distinct pathways depending on the concentration of tRNA. nih.gov At high, saturating concentrations of tRNA, a ternary complex of the enzyme, tyrosine, and tRNA forms, and the reaction proceeds. nih.gov At lower tRNA concentrations, the reaction follows a stepwise process where the tyrosyl adenylate is formed first, followed by the binding and acylation of tRNA. nih.gov The fidelity of this process is critical for accurate protein synthesis. ontosight.ai

| Reactants | Enzyme | Products |

| L-tyrosine, tRNA(Tyr), ATP | Tyrosine-tRNA ligase | Tyr-tRNA(Tyr), AMP, Pyrophosphate |

Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible cleavage of the Cβ-Cγ bond in L-tyrosine to produce phenol (B47542), pyruvate (B1213749), and ammonium. ebi.ac.ukuga.edu This β-elimination reaction is a key step in the bacterial metabolism of tyrosine. uga.edu The catalytic mechanism involves several key stages. nih.govrsc.org

The process begins with the formation of an external aldimine between the L-tyrosine substrate and the PLP cofactor. nih.gov A proton is then abstracted from the α-carbon of the substrate by a lysine (B10760008) residue, leading to the formation of a quinonoid intermediate. ebi.ac.uknih.gov The phenolic hydroxyl group of the tyrosine is deprotonated, a step assisted by another tyrosine residue (Tyr71 in Citrobacter freundii), which facilitates the subsequent C-C bond cleavage. ebi.ac.uknih.gov This cleavage results in the elimination of phenol and the formation of an α-aminoacrylate intermediate. nih.govcapes.gov.br The active site closure plays a crucial role in creating a strained conformation of the quinonoid intermediate, which promotes the cleavage of the C-C bond. nih.govacs.org Finally, the α-aminoacrylate is hydrolyzed to pyruvate and ammonia (B1221849), regenerating the enzyme for the next catalytic cycle. ebi.ac.uk

Key Steps in TPL Catalysis:

Formation of external aldimine with PLP. nih.gov

α-proton abstraction and formation of a quinonoid intermediate. ebi.ac.uknih.gov

Deprotonation of the phenolic hydroxyl group. ebi.ac.uk

Cleavage of the Cβ-Cγ bond and elimination of phenol. nih.govcapes.gov.br

Hydrolysis of the α-aminoacrylate intermediate to pyruvate and ammonia. ebi.ac.uk

Tyrosine hydroxylase (TH) is a monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the rate-limiting step in the synthesis of catecholamines. wikipedia.orguniprot.org This reaction requires molecular oxygen, a pterin (B48896) cofactor (tetrahydrobiopterin), and iron (Fe2+) as a cofactor. wikipedia.org The mechanism involves the hydroxylation of the aromatic ring of tyrosine. nih.gov

Inspired by the natural enzymatic process, researchers have developed biomimetic systems that mimic the function of tyrosine hydroxylase. researchgate.netmdpi.com These synthetic systems often utilize iron complexes to simulate the active site of the enzyme. researchgate.netacs.org For instance, an EDTA-Fe2+ complex has been used as a catalyst to hydroxylate tyrosine in the presence of an oxidant like hydrogen peroxide. researchgate.net Studies with such systems have shown that the reaction can proceed via the formation of highly reactive species, such as hydroxyl radicals and potentially a high-valent iron-oxo species (FeIVO2+), which are capable of hydroxylating the aromatic ring. researchgate.netresearchgate.net The mechanism in these mimics is thought to be analogous to the natural enzyme, involving an electrophilic attack on the tyrosine ring. researchgate.net The development of these mimics, including nanozymes, offers potential for the efficient and cost-effective production of L-DOPA. acs.orgresearchgate.net

L-tyrosine 2,3-aminomutase is an enzyme that catalyzes the intramolecular transfer of the amino group from the α-carbon (C2) to the β-carbon (C3) of L-tyrosine, forming (S)-β-tyrosine. ontosight.aiwikipedia.orgacs.org This reaction is a key step in the biosynthesis of various natural products, including the enediyne antitumor antibiotic C-1027. acs.orgebi.ac.uk

The enzyme utilizes a unique 4-methylideneimidazole-5-one (MIO) prosthetic group, which is formed autocatalytically from an internal Ala-Ser-Gly tripeptide sequence. wikipedia.orgnih.gov The proposed mechanism involves the nucleophilic attack of the α-amino group of L-tyrosine onto the electrophilic MIO cofactor. nih.gov This forms a covalent adduct, which facilitates the elimination of ammonia to generate a 4-hydroxycinnamate intermediate. nih.gov However, unlike ammonia lyases, the aminomutase retains the ammonia and the olefin intermediate within the active site. nih.gov This allows for the re-addition of the amino group to the β-position of the substrate, resulting in the formation of β-tyrosine. ontosight.ainih.gov An alternative proposed mechanism suggests a nucleophilic attack from the aromatic ring of tyrosine onto the MIO cofactor. ebi.ac.uk

| Enzyme | Substrate | Product | Cofactor |

| L-Tyrosine 2,3-aminomutase | L-tyrosine | (S)-β-tyrosine | 4-methylideneimidazole-5-one (MIO) |

This table outlines the key components of the reaction catalyzed by L-Tyrosine 2,3-aminomutase.

Protein tyrosine nitration is a post-translational modification where a nitro group (-NO2) is added to one of the ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine. nih.govacs.org This modification is often associated with conditions of "nitroxidative stress," where there is an imbalance in nitric oxide (•NO) signaling and an increase in reactive oxygen species. nih.govcapes.gov.br

The primary mechanism for tyrosine nitration involves free radical intermediates. nih.govpnas.org It is not a direct reaction with peroxynitrite (ONOO−), a potent oxidant formed from the reaction of •NO and superoxide (B77818) radicals. pnas.orgportlandpress.com Instead, peroxynitrite-derived radicals, such as nitrogen dioxide (•NO2) and carbonate radicals (CO3•−), or other one-electron oxidants abstract a hydrogen atom from the phenolic hydroxyl group of tyrosine, generating a tyrosyl radical (Tyr•). pnas.orgportlandpress.com This tyrosyl radical then reacts rapidly with •NO2 to form 3-nitrotyrosine. portlandpress.com The nitration process is selective, targeting specific tyrosine residues within proteins, influenced by the local microenvironment and protein structure. capes.gov.brfrontiersin.org Alternative pathways for nitration exist, such as those dependent on heme peroxidases, which can also generate the necessary radical intermediates. acs.orgpnas.org

Two-Step Radical Mechanism of Tyrosine Nitration:

Oxidation: Tyrosine is oxidized by a one-electron oxidant to form a tyrosyl radical (Tyr•). portlandpress.comfrontiersin.org

Nitration: The tyrosyl radical reacts with nitrogen dioxide (•NO2) to yield 3-nitrotyrosine. portlandpress.comfrontiersin.org

L-Tyrosine 2,3-Aminomutase Mechanisms

Role of L-Tyrosinate in Cofactor Interactions

The deprotonated form of tyrosine, L-tyrosinate, plays a significant role in interacting with and modulating the activity of various cofactors in enzymatic reactions. Its phenoxide group makes it a potent electron donor, influencing the redox state of cofactors.

In some enzymes, a tyrosine residue in the vicinity of a cofactor can act as an internal redox center. For example, in certain coenzyme B12-dependent enzymes, a nearby tyrosine residue is thought to facilitate the activation of the Co-C bond of adenosylcobalamin (AdoCbl). acs.org Computational studies suggest that the deprotonated tyrosine can transfer an electron to the AdoCbl cofactor, leading to the formation of a diradical state that promotes the cleavage of the Co-C bond. acs.org This process may involve proton-coupled electron transfer (PCET), where the deprotonation of tyrosine is coupled to the electron transfer event. acs.org

Tyrosyl radicals themselves can function as redox-active cofactors. nih.gov In enzymes like photosystem II, specific tyrosine residues (Yz and Yd) undergo reversible oxidation and reduction as part of the catalytic cycle of water oxidation. nih.gov The deprotonated state of the tyrosyl radical is crucial for its function, and while the spin-density distribution of the radical is relatively insensitive to its environment, the hydrogen-bonding network around it is critical for its reactivity. nih.gov

Furthermore, tyrosine residues are involved in the formation of covalently linked cofactors. In copper amine oxidases, a tyrosine residue is post-translationally modified to form the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) or lysine tyrosylquinone (LTQ) cofactor. rsc.org This autocatalytic process depends on copper and molecular oxygen and creates the quinone moiety essential for catalysis. rsc.org

In DNA photolyase, an electron transfer pathway involving both tryptophan and tyrosine has been identified for the photoreduction of the flavin cofactor. pnas.org Electron transfer from an external reductant proceeds through tyrosine to tryptophan and finally to the excited flavin, with the deprotonation of the oxidized tyrosine being a key step in this process. pnas.org

Pyridoxal Phosphate (B84403) (PLP) Dependent Reactions

The deprotonated form of tyrosine, L-tyrosinate, is a key substrate in several enzymatic reactions that are dependent on the cofactor pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. ontosight.airesearchgate.net These enzymes catalyze a wide range of transformations crucial for amino acid metabolism. researchgate.netwikipedia.orgnih.gov

The catalytic mechanism of TAT, a member of the fold type I aminotransferases, relies on the versatile chemistry of PLP. ontosight.ainih.gov The process begins with the formation of an internal aldimine, where the aldehyde group of PLP forms a Schiff base with the ε-amino group of a lysine residue in the enzyme's active site. wikipedia.orgjst.go.jp When the substrate, L-tyrosine, enters the active site, it displaces the lysine residue in a process called transimination, forming a new external aldimine between the amino group of tyrosine and PLP. wikipedia.orgwikipedia.orgjst.go.jp This is followed by the abstraction of the α-proton from the amino acid by a basic residue in the active site, such as the previously displaced lysine. wikipedia.orgjst.go.jp The PLP cofactor acts as an electron sink, stabilizing the resulting carbanionic intermediate, which is a key feature of PLP-dependent enzymes. researchgate.netnih.gov This intermediate then undergoes reprotonation at the aldehyde carbon of the former PLP, followed by hydrolysis, to release p-hydroxyphenylpyruvate and pyridoxamine-5'-phosphate (PMP). ontosight.aiwikipedia.org To complete the catalytic cycle, PMP transfers its amino group to the co-substrate α-ketoglutarate, regenerating PLP and forming glutamate. ontosight.aiwikipedia.org

Another PLP-dependent enzyme that acts on tyrosine is tyrosine phenol-lyase (TPL) . researchgate.netebi.ac.uk This enzyme catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia. jst.go.jpebi.ac.uk Similar to TAT, the reaction mechanism involves the formation of a PLP-tyrosine external aldimine and the subsequent abstraction of the α-proton. jst.go.jp However, in TPL, this leads to the elimination of the phenol group from the β-carbon. researchgate.net

The versatility of PLP chemistry allows it to be involved in a variety of reactions beyond transamination and elimination, including decarboxylation, racemization, and retro-aldol cleavage, all proceeding through a stabilized carbanionic intermediate. researchgate.netnih.gov

Metal Cofactor Involvement in Enzymatic Processes (e.g., Mg(II), Fe(II))

The catalytic activity of many enzymes that process L-tyrosine and its deprotonated form, L-tyrosinate, is critically dependent on the presence of metal cofactors, particularly magnesium (Mg(II)) and iron (Fe(II)). These metal ions play diverse and essential roles in catalysis, from substrate binding and orientation to facilitating redox reactions and stabilizing charged intermediates.

Magnesium (Mg(II)) is a crucial cofactor for protein tyrosine kinases (PTKs), enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. frontiersin.org While the substrate is protein-bound tyrosine, the principles of metal ion catalysis are relevant. Mg(II) is the most abundant divalent intracellular cation and is essential for numerous enzymatic reactions, including those involved in protein synthesis and energy production. researchgate.netmdpi.com In the context of PTK catalysis, Mg(II) ions are required to enhance the enzyme's affinity for ATP. researchgate.net The majority of intracellular ATP exists as a MgATP complex, which is the actual substrate for many kinases. researchgate.net Studies on C-terminal Src kinase (Csk), a protein tyrosine kinase, have shown that while Mn²⁺ can also support activity, Mg²⁺ leads to a more favorable catalytic rate (kcat). frontiersin.org The high intracellular concentration of Mg(II) suggests it is the physiologically relevant metal ion for PTK catalysis. frontiersin.org Furthermore, cellular uptake of Mg(II) can be stimulated by growth factors, suggesting that changes in Mg(II) concentration could modulate PTK activity. frontiersin.org

Iron (Fe(II)) is a vital cofactor in a different class of enzymes that act on tyrosine: the pterin-dependent aromatic amino acid hydroxylases. wikipedia.orgpnas.org This family includes tyrosine hydroxylase (TH) , which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the rate-limiting step in the biosynthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. wikipedia.orgwikipedia.org TH utilizes a non-heme iron(II) center, molecular oxygen (O₂), and tetrahydrobiopterin (B1682763) as cofactors. wikipedia.org The Fe(II) atom in the active site is coordinated by a conserved facial triad (B1167595) of two histidine residues and one carboxylate residue. pnas.org This arrangement leaves sites available for the binding of the pterin cofactor, the amino acid substrate, and oxygen. pnas.org The catalytic mechanism involves the activation of O₂ by the Fe(II) center to form a highly reactive Fe(IV)=O intermediate, which then hydroxylates the aromatic ring of tyrosine. pnas.org The oxidation state of the iron is critical; if it is oxidized to Fe(III), the enzyme becomes inactive. wikipedia.org

Another important Fe(II)-dependent enzyme is phenylalanine hydroxylase (PheH) , which catalyzes the hydroxylation of L-phenylalanine to form L-tyrosine. wikipedia.orgresearchgate.net While its primary substrate is phenylalanine, this reaction is the main route for the endogenous synthesis of tyrosine. Like TH, PheH is a non-heme iron enzyme that requires a pterin cofactor. pnas.orgresearchgate.net Some variations exist, for instance, a phenylalanine 3-hydroxylase has been identified that also utilizes Fe(II) to synthesize meta-tyrosine from phenylalanine. researchgate.net

The involvement of these metal cofactors highlights their indispensable role in the enzymatic transformations of tyrosine, enabling a diverse range of biochemical reactions.

Generation and Stabilization of Tyrosyl Radicals

The phenolic side chain of tyrosine can undergo a one-electron oxidation to form a relatively stable tyrosyl radical (Tyr•). researchgate.net This radical species is a crucial catalytic intermediate in a variety of enzymes. researchgate.netnih.gov

Formation Mechanisms of Tyrosyl Radical Intermediates

The generation of a tyrosyl radical from a tyrosine residue typically involves a one-electron oxidation of the phenol side chain. researchgate.net This process is often facilitated by a redox-active metal cofactor within the enzyme's active site. researchgate.net A prime example is found in Class I ribonucleotide reductases (RNRs), which are essential for DNA biosynthesis. rsc.org These enzymes use a di-iron center to activate molecular oxygen, which in turn oxidizes a nearby tyrosine residue to a stable tyrosyl radical. rsc.org